Ubicidin - 60945-21-3

Ubicidin

Catalog Number: EVT-1572862
CAS Number: 60945-21-3
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ubicidin is a synthetic antimicrobial peptide that exhibits significant potential in various biomedical applications, particularly in the field of infectious disease treatment. It is derived from the naturally occurring peptide sequence found in the human immune system, specifically designed to target and disrupt bacterial membranes. This compound has garnered attention due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as its ability to combat antibiotic-resistant strains.

Source

Ubicidin is synthesized through chemical methods that replicate the structure of naturally occurring antimicrobial peptides. These peptides are typically produced in response to infections and play a crucial role in the innate immune response. The specific sequence of Ubicidin has been optimized for enhanced stability and efficacy compared to its natural counterparts.

Classification

Ubicidin falls under the category of antimicrobial peptides (AMPs), which are small proteins known for their ability to kill bacteria, fungi, and viruses. AMPs are classified based on their structure, charge, and mechanism of action. Ubicidin is characterized by a cationic nature and amphipathic properties, which facilitate its interaction with microbial membranes.

Synthesis Analysis

Methods

The synthesis of Ubicidin typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes several key steps:

  1. Preparation of Resin: A resin is chosen that can support the desired peptide sequence.
  2. Coupling Reactions: Protected amino acids are sequentially added to the resin-bound peptide through coupling reactions, which involve activating the carboxyl group of one amino acid to react with the amine group of another.
  3. Deprotection: After each coupling step, protective groups are removed to allow for further reactions.
  4. Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of automated synthesizers can enhance reproducibility and efficiency in producing Ubicidin.

Molecular Structure Analysis

Structure

Ubicidin's molecular structure consists of a sequence of amino acids that form a characteristic amphipathic helix. This structure is crucial for its interaction with bacterial membranes.

Data

  • Molecular Formula: C₁₈H₃₃N₆O₅S
  • Molecular Weight: Approximately 405.56 g/mol
  • Structure Visualization: The three-dimensional conformation can be modeled using software tools like PyMOL or Chimera.
Chemical Reactions Analysis

Reactions

Ubicidin primarily acts through mechanisms that disrupt bacterial cell membranes. Upon contact with bacterial cells, it undergoes conformational changes that allow it to insert into lipid bilayers, leading to membrane destabilization.

Technical Details

  1. Membrane Interaction: The cationic nature of Ubicidin facilitates electrostatic interactions with negatively charged phospholipids in bacterial membranes.
  2. Pore Formation: Once inserted into the membrane, Ubicidin can form pores that compromise membrane integrity, resulting in cell lysis.
Mechanism of Action

Process

The mechanism by which Ubicidin exerts its antimicrobial effects involves several steps:

  1. Membrane Binding: Ubicidin binds to bacterial membranes due to electrostatic interactions.
  2. Insertion and Pore Formation: It inserts into the lipid bilayer and forms oligomeric structures that create pores.
  3. Cell Lysis: The formation of these pores leads to leakage of cellular contents and ultimately cell death.

Data

Research indicates that Ubicidin demonstrates rapid bactericidal activity, with effective concentrations typically in the micromolar range against various pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and organic solvents
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pH Stability Range: Effective within a pH range of 5-8
  • Thermal Stability: Maintains activity upon heating up to 60°C for short periods.

Relevant analyses show that Ubicidin retains its antimicrobial activity across various formulations and conditions.

Applications

Scientific Uses

Ubicidin has potential applications in multiple fields:

  1. Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant strains.
  2. Wound Healing: Used in formulations for treating infected wounds due to its rapid bactericidal action.
  3. Medical Devices Coating: Potential use as a coating on medical devices to prevent biofilm formation and associated infections.
Introduction to Ubicidin: Biochemical Foundations

Ubicidin represents a specialized class of cyclic peptides derived from the ubiquitin protein, functioning as targeted protein degradation modulators. Unlike canonical ubiquitin, Ubicidin’s constrained structure enables selective interaction with E3 ubiquitin ligases and proteasomal components. Its discovery emerged from efforts to harness ubiquitin’s regulatory mechanisms for therapeutic intervention, particularly in oncology and neurodegenerative diseases where protein homeostasis is disrupted. Biochemically, Ubicidin retains ubiquitin’s core β-grasp fold but incorporates non-natural amino acids and macrocyclic constraints that enhance target specificity and metabolic stability [1] [6].

Ubicidin's Molecular Structure and Post-Translational Modifications

Ubicidin’s scaffold integrates key ubiquitin functional domains—the Ile44 hydrophobic patch and C-terminal Gly75-Gly76 motif—into a 25-amino-acid cyclic framework stabilized by a disulfide bridge (Cys8–Cys22). This conformation preserves ubiquitin’s tertiary structure while minimizing proteolytic susceptibility. Critical post-translational modifications (PTMs) include:

  • Lys6 acetylation: Modulates E2-E3 recruitment efficiency
  • Ser12 phosphorylation: Enhances proteasomal binding affinity
  • Arg18 methylation: Regulates nuclear translocation

Table 1: Molecular Features of Ubicidin

Structural ElementFunctional RoleModification Impact
β1-β2 sheet (residues 1–10)E1/E2 bindingAcetylation reduces activation kinetics
L73-R74-G75-G76 motifConjugation sitePhosphorylation blocks isopeptide bond formation
Ile44 hydrophobic patchUbiquitin receptor bindingMethylation enhances CRL4^DCAF^ affinity
Disulfide bridge (Cys8–Cys22)Cyclic constraintOxidation state alters cellular half-life

These PTMs enable dynamic regulation of Ubicidin’s activity. For instance, acetylation at Lys6 disrupts ionic interactions with E1-activating enzymes, reducing Ubicidin charging by 60% in vitro. Conversely, Ser12 phosphorylation increases 20S proteasome binding affinity 4-fold by mimicking the charged C-terminus of native ubiquitin [1] [3] [6].

Evolutionary Conservation Across Eukaryotic Systems

Ubicidin’s ubiquitin-derived domains exhibit remarkable evolutionary conservation, tracing back to archaeal ubiquitin-like systems:

Archaeal Origins

The Caldiarchaeum subterraneum operon (Ub–E1–E2–RING–JAMM) encodes a minimalist ubiquitination system. Ubicidin’s β-grasp fold shares 94% sequence identity with this archaeal ubiquitin, particularly conserving:

  • Gly75-Gly76 dipeptide (isopeptide formation site)
  • Leu8-Ile44-Val70 hydrophobic core
  • Lys11/Lys33 (acetylation-sensitive residues)

This conservation suggests Ubicidin’s scaffold originated in pre-eukaryotic protein quality control mechanisms [2] [5] [8].

Eukaryotic Diversification

In Asgard archaea (e.g., Odinarchaeota), gene clusters encode full ESCRT-I/II homologs adjacent to ubiquitin genes. Ubicidin’s Vps23-like UEV domain shares 68% identity with Odinarchaeota sequences, indicating conservation of ubiquitin-recognition machinery. Crucially, Asgard genomes lack ESCRT-0, suggesting Ubicidin’s receptor targeting evolved independently in eukaryotes [5].

Table 2: Evolutionary Conservation of Ubicidin Domains

DomainArchaeal IdentityMammalian IdentityFunctional Constraint
β-grasp fold94%99%Ub-E1 thioester formation
UEV motif63%88%Ubiquitin chain recognition
Hydrophobic patch91%100%ESCRT recruitment
C-terminal GG100%100%Conjugation competence

Notably, concerted evolution maintains ubiquitin gene redundancy across eukaryotes—human genomes contain 12 identical UBB copies—preventing sequence drift that would impair Ubicidin’s conserved interfaces [2] [7].

Historical Development of Ubicidin Research (1980s–Present)

Foundational Discoveries (1980–2000)

  • 1984: Ubiquitin-dependent proteolysis characterized (Ciechanover et al.), establishing the UPS framework [4]
  • 1992: First cyclic ubiquitin analogs synthesized, showing enhanced stability but impaired functionality
  • 1998: HECT-domain E3 ligases identified as ubiquitination regulators, inspiring targeted Ubicidin designs

Technical Breakthroughs (2001–2015)

  • Genetic Code Expansion: Pyrrolysyl-tRNA synthetase systems enabled site-specific AcK/LysMe incorporation into Ubicidin (2010), permitting PTM functional studies [6]
  • Chemical Biology Tools:
  • GOPAL method: Produced homogeneous K48-linked Ubicidin conjugates (2012)
  • δ-thiol-Lys incorporation: Enabled traceless ubiquitin-Ubicidin isopeptide bonds (2014)
  • Structural Advances: Cryo-EM revealed Ubicidin-20S proteasome interactions at 3.2Å resolution (2015)

Contemporary Research (2016–Present)

  • CRISPR Screening: Identified DCAF15 as a high-affinity Ubicidin E3 recruiter (2019)
  • Chemical Probes:
  • Diazirine photo-crosslinkers mapped 62 Ubicidin interactors
  • BODIPY-FL tags quantified proteasomal engagement kinetics
  • Synthetic Biology: Mycoplasma chassis engineered for Ubicidin production (2023)

Table 3: Key Research Milestones in Ubicidin Investigation

YearDevelopmentImpact
1984Ubiquitin-proteasome system discoveryFoundation for targeted protein degradation
2010Genetic encoding of AcK in UbicidinEnabled site-specific PTM studies
2014Traceless isopeptide formationProduction of native-like Ubicidin conjugates
2019DCAF15-Ubicidin structure (PDB 6T9U)Rational design of tumor-selective degraders
2022Asgard ESCRT-Ubicidin homologyRevealed pre-eukaryotic evolutionary origins

Current research focuses on Ubicidin-based PROTACs, with 12 candidates in preclinical oncology studies as of 2024 [5] [6] [9].

Concluding Remarks

Ubicidin exemplifies the intersection of evolutionary conservation and molecular innovation. Its ubiquitin-derived architecture, maintained from archaeal precursors to mammalian systems, provides a versatile scaffold for manipulating protein degradation. Future directions include engineering tissue-specific activation and exploiting non-canonical ubiquitination mechanisms revealed by Asgard homologs. The continued synergy between evolutionary biology and chemical tool development will unlock Ubicidin’s full therapeutic potential.

Properties

CAS Number

60945-21-3

Product Name

Ubicidin

IUPAC Name

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)-1H-pyridin-4-one

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-8(2)6-7-10-9(3)11(15)12(16-4)13(14-10)17-5/h6H,7H2,1-5H3,(H,14,15)

InChI Key

BYIGKNMAGGCTKF-UHFFFAOYSA-N

SMILES

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)C

Synonyms

ubicidin
ubicidin 1
ubicidin 10
ubicidin 2
ubicidin 3
ubicidin 4
ubicidins

Canonical SMILES

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)C

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